N-[2,2,2-TRICHLORO-1-(N-METHYL4-METHYLBENZENESULFONAMIDO)ETHYL]ACETAMIDE
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Overview
Description
N-[2,2,2-TRICHLORO-1-(N-METHYL4-METHYLBENZENESULFONAMIDO)ETHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-TRICHLORO-1-(N-METHYL4-METHYLBENZENESULFONAMIDO)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 2,2,2-trichloroethanol with N-methyl-4-methylbenzenesulfonamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-TRICHLORO-1-(N-METHYL4-METHYLBENZENESULFONAMIDO)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2,2,2-TRICHLORO-1-(N-METHYL4-METHYLBENZENESULFONAMIDO)ETHYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-TRICHLORO-1-(N-METHYL4-METHYLBENZENESULFONAMIDO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(3-TRIFLUOROMETHYL-PHENYLAMINO)-ETHYL)-ACETAMIDE
- N-(2,2,2-TRICHLORO-1-(3-(4-IODO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE
- N-(2,2,2-TRICHLORO-1-(PHENYLSULFONYL)ETHYL)-ACETAMIDE
Uniqueness
N-[2,2,2-TRICHLORO-1-(N-METHYL4-METHYLBENZENESULFONAMIDO)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity can be leveraged for targeted chemical transformations or biological interactions.
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-[methyl-(4-methylphenyl)sulfonylamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O3S/c1-8-4-6-10(7-5-8)21(19,20)17(3)11(12(13,14)15)16-9(2)18/h4-7,11H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVUCJJHJWCGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C(Cl)(Cl)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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